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Compound of Interest

Compound Name: BD-1008 dihydrobromide

Cat. No.: B2803416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BD-1008 dihydrobromide is a potent and selective antagonist of the sigma-1 (σ1) receptor, a

unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion

interface.[1][2] With a high affinity for the σ1 receptor (Ki = 0.34 - 2 nM) and moderate

selectivity over the sigma-2 (σ2) receptor, BD-1008 serves as a critical tool for investigating the

physiological and pathophysiological roles of sigma receptors.[1][3][4][5] Its utility has been

demonstrated in preclinical models of neuropsychiatric disorders, neuropathic pain, and

substance use disorders, particularly in attenuating the behavioral effects of cocaine.[6][7] This

document provides detailed application notes and protocols for the use of BD-1008
dihydrobromide in preclinical research settings.

Physicochemical Properties and Solubility
BD-1008 dihydrobromide is the dihydrobromide salt of N-[2-(3,4-Dichlorophenyl)ethyl]-N-

methyl-2-(1-pyrrolidinyl)ethylamine.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b2803416?utm_src=pdf-interest
https://www.benchchem.com/product/b2803416?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3587126/
https://pubmed.ncbi.nlm.nih.gov/20021350/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3587126/
https://www.benthamdirect.com/content/journals/cnsamc/10.2174/1871524910909030161
https://labs.penchant.bio/library/sigma-1
https://www.researchgate.net/figure/Schematic-model-showing-the-potential-roles-of-Sigma-1-Receptors-Sig-1Rs-in_fig1_327772512
https://www.mdpi.com/1422-0067/23/14/7572
https://www.researchgate.net/figure/Sigma-1-receptor-topology-Structural-domains-of-a-monomer-of-the-Sig-1R-are-shown-in_fig1_332621197
https://www.benchchem.com/product/b2803416?utm_src=pdf-body
https://www.benchchem.com/product/b2803416?utm_src=pdf-body
https://www.benchchem.com/product/b2803416?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2803416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₁₅H₂₂Cl₂N₂ · 2HBr

Molecular Weight 463.08 g/mol

Appearance Solid powder

CAS Number 138356-09-9

Proper solubilization is critical for experimental success. The following table summarizes the

solubility of BD-1008 dihydrobromide in commonly used laboratory solvents.

Solvent Solubility Preparation Notes

Water
Up to 50 mM[1][2] or 12.5

mg/mL (26.99 mM)[3]

Sonication may be required to

achieve complete dissolution.

[3] For cell culture, filter-

sterilize the solution.

DMSO 50 mg/mL (107.97 mM)[3]

Sonication is recommended.[3]

Due to the hygroscopic nature

of DMSO, use a fresh,

unopened vial for best results.

[3]

Mechanism of Action: Sigma-1 Receptor
Antagonism
The sigma-1 receptor is a ligand-operated chaperone protein that modulates a variety of

cellular functions, including calcium signaling, ion channel activity, and cellular stress

responses.[8][9][10] Under basal conditions, the σ1 receptor is associated with the binding

immunoglobulin protein (BiP), another endoplasmic reticulum chaperone. Upon stimulation by

agonist ligands or cellular stress, the σ1 receptor dissociates from BiP and can translocate to

other cellular compartments to interact with and modulate the function of various client proteins,

including the IP3 receptor, voltage-gated ion channels, and other signaling molecules.[8]
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BD-1008, as a σ1 receptor antagonist, binds to the receptor and prevents its dissociation from

BiP, thereby inhibiting its chaperone activity and downstream signaling effects. This

antagonistic action is the basis for its utility in studying the roles of the σ1 receptor in various

physiological and pathological processes.
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Figure 1. Simplified signaling pathway of the sigma-1 receptor and the antagonistic action of

BD-1008.

Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is adapted from standard procedures for determining the binding affinity of a test

compound for the σ1 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:
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Guinea pig brain membranes (a rich source of σ1 receptors)

[³H]-(+)-Pentazocine (radioligand)

BD-1008 dihydrobromide

Assay Buffer: 50 mM Tris-HCl, pH 7.4

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

96-well microplates

Glass fiber filters

Scintillation fluid and counter

Procedure:

Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer.

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove large debris. Pellet the

membranes from the supernatant by centrifuging at 20,000 x g for 20 minutes. Wash the

pellet by resuspending in fresh assay buffer and repeating the centrifugation. Resuspend the

final pellet in assay buffer and determine the protein concentration.

Assay Setup: In a 96-well plate, add the following in triplicate:

50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled

σ1 ligand (e.g., haloperidol) for non-specific binding.

50 µL of various concentrations of BD-1008 dihydrobromide.

50 µL of [³H]-(+)-Pentazocine at a final concentration near its Kd.

100 µL of the prepared guinea pig brain membranes.

Incubation: Incubate the plate at 37°C for 90 minutes with gentle agitation.
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Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a

cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound

radioligand.

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Determine the IC₅₀ value of BD-1008 by non-linear regression analysis of the

competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

2. Cell Viability Assay

This protocol can be used to assess the cytotoxic effects of BD-1008 on a cell line of interest.

The resazurin-based assay is a common method.

Materials:

Cell line of interest (e.g., PC-12, SH-SY5Y)

Complete cell culture medium

BD-1008 dihydrobromide stock solution

Resazurin sodium salt solution

96-well clear-bottom black plates

Fluorescence plate reader

Procedure:

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.

Compound Treatment: Prepare serial dilutions of BD-1008 dihydrobromide in complete cell

culture medium. Replace the medium in the wells with the medium containing different

concentrations of BD-1008. Include vehicle-only control wells.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours)

under standard cell culture conditions.

Assay: Add resazurin solution to each well to a final concentration of approximately 10% of

the total volume. Incubate for 1-4 hours at 37°C, protected from light.

Measurement: Measure the fluorescence of the reduced resazurin (resorufin) using a

fluorescence plate reader with an excitation wavelength of ~560 nm and an emission

wavelength of ~590 nm.

Data Analysis: Subtract the background fluorescence from the media-only wells. Express the

results as a percentage of the vehicle-treated control cells.

In Vivo Assays
1. Attenuation of Cocaine-Induced Locomotor Activity

This protocol is designed to evaluate the ability of BD-1008 to block the stimulant effects of

cocaine in rodents.

Materials:

Male Swiss-Webster mice

BD-1008 dihydrobromide

Cocaine hydrochloride

Sterile saline (0.9% NaCl)

Open-field activity chambers equipped with photobeam detectors

Procedure:

Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the

experiment.
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Habituation: Place each mouse in an open-field chamber and allow it to habituate for 30

minutes.

Drug Administration:

Administer BD-1008 dihydrobromide (e.g., 1, 5, 10 mg/kg, intraperitoneally - i.p.) or

saline vehicle.

Return the mice to their home cages.

After a predetermined pretreatment time (e.g., 30 minutes), administer cocaine

hydrochloride (e.g., 20 mg/kg, i.p.) or saline.

Behavioral Testing: Immediately after the cocaine injection, place the mice back into the

open-field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for

60 minutes.

Data Analysis: Analyze the locomotor activity data using a two-way ANOVA (BD-1008 dose x

cocaine treatment) followed by post-hoc tests to determine significant differences between

treatment groups.
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Figure 2. Experimental workflow for assessing the effect of BD-1008 on cocaine-induced

locomotor activity.

2. Cocaine Self-Administration Paradigm

This is a more complex behavioral model to assess the reinforcing properties of cocaine and

the potential of BD-1008 to reduce cocaine intake.

Materials:

Male Wistar rats with indwelling intravenous catheters
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Operant conditioning chambers equipped with two levers, a syringe pump, and cue lights

Cocaine hydrochloride for intravenous infusion

BD-1008 dihydrobromide for systemic administration

Procedure:

Acquisition of Self-Administration:

Train rats to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5

mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each infusion is paired with a light

and/or tone cue.

Presses on an "inactive" lever have no consequences.

Continue training until a stable baseline of responding is achieved.

BD-1008 Treatment:

Once a stable baseline is established, begin pretreatment with BD-1008 dihydrobromide
(e.g., 1, 3, 10 mg/kg, i.p.) or saline 30 minutes before the self-administration session.

Administer different doses of BD-1008 across sessions in a counterbalanced order.

Testing Session: Allow the rats to self-administer cocaine for a fixed duration (e.g., 2 hours).

Data Collection: Record the number of active and inactive lever presses, and the number of

cocaine infusions earned.

Data Analysis: Analyze the number of infusions as a function of BD-1008 dose using a

repeated-measures ANOVA. A significant reduction in cocaine infusions with BD-1008

treatment indicates a decrease in the reinforcing efficacy of cocaine.

Concluding Remarks
BD-1008 dihydrobromide is a valuable pharmacological tool for elucidating the role of the

sigma-1 receptor in health and disease. The protocols provided herein offer a starting point for
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researchers to investigate its effects in various in vitro and in vivo models. As with any

experimental procedure, it is crucial to optimize conditions and include appropriate controls to

ensure the validity and reproducibility of the findings. Proper handling and storage of the

compound according to the manufacturer's recommendations are also essential for maintaining

its stability and activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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